2-[3-(3,6-Dichloro-carbazol-9-yl)-2-hydroxy-propyl]-1,1-dioxo-1,2-dihydro-1lambda*6*-benzo[d]isothiazol-3-one
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Overview
Description
2-[3-(3,6-Dichloro-carbazol-9-yl)-2-hydroxy-propyl]-1,1-dioxo-1,2-dihydro-1lambda6-benzo[d]isothiazol-3-one is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in various fields, including optoelectronics, pharmaceuticals, and materials science. This particular compound is characterized by the presence of a carbazole moiety substituted with dichloro groups and a benzo[d]isothiazol-3-one ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,6-Dichloro-carbazol-9-yl)-2-hydroxy-propyl]-1,1-dioxo-1,2-dihydro-1lambda6-benzo[d]isothiazol-3-one involves multiple steps, starting with the preparation of the carbazole derivative The carbazole moiety is typically synthesized through the reaction of 3,6-dichloro-9H-carbazole with appropriate reagents under controlled conditionsThe reaction conditions often include the use of solvents such as dichloromethane and methanol, and the reactions are carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,6-Dichloro-carbazol-9-yl)-2-hydroxy-propyl]-1,1-dioxo-1,2-dihydro-1lambda6-benzo[d]isothiazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or other reduced forms.
Substitution: The dichloro groups in the carbazole moiety can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, hydroxy derivatives, and other functionalized compounds. These products can have diverse applications depending on their specific chemical properties .
Scientific Research Applications
2-[3-(3,6-Dichloro-carbazol-9-yl)-2-hydroxy-propyl]-1,1-dioxo-1,2-dihydro-1lambda6-benzo[d]isothiazol-3-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound’s potential therapeutic properties are investigated for the development of new drugs and treatments.
Mechanism of Action
The mechanism of action of 2-[3-(3,6-Dichloro-carbazol-9-yl)-2-hydroxy-propyl]-1,1-dioxo-1,2-dihydro-1lambda6-benzo[d]isothiazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(3,6-Dichloro-9H-carbazol-9-yl)propanoic acid: This compound shares the carbazole moiety with dichloro substitution but differs in the functional groups attached to the propyl chain.
N-(3-(3,6-Dichloro-9H-carbazol-9-yl)-2-hydroxy-propyl)-N,4-dimethylbenzenesulfonamide: Similar in structure but with a sulfonamide group instead of the benzo[d]isothiazol-3-one ring.
2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine: Contains multiple carbazole units and is used in optoelectronic applications.
Uniqueness
The uniqueness of 2-[3-(3,6-Dichloro-carbazol-9-yl)-2-hydroxy-propyl]-1,1-dioxo-1,2-dihydro-1lambda6-benzo[d]isothiazol-3-one lies in its combination of the carbazole moiety with the benzo[d]isothiazol-3-one ring system. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Biological Activity
The compound 2-[3-(3,6-Dichloro-carbazol-9-yl)-2-hydroxy-propyl]-1,1-dioxo-1,2-dihydro-1lambda6-benzo[d]isothiazol-3-one is a synthetic derivative of carbazole, a well-known heterocyclic compound recognized for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C29H26Cl2N2O3S, with a molecular weight of approximately 514.5 g/mol. It features a carbazole moiety substituted with a hydroxyl group and a benzo[d]isothiazole ring, which contributes to its biological properties.
Research indicates that derivatives of carbazole exhibit various biological activities through multiple mechanisms:
- Antitumor Activity : Compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines. For instance, N-substituted carbazoles have been reported to inhibit topoisomerase II activity, which is crucial for DNA replication and repair .
- Neuroprotective Effects : Some carbazole derivatives are known to protect neurons from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases .
- Acetylcholine Receptor Interaction : The compound has been noted to bind to acetylcholine receptors, suggesting potential use in treating conditions related to cholinergic dysfunction .
Biological Activity Overview
The following table summarizes key biological activities associated with the compound:
Case Studies
Several studies have highlighted the biological efficacy of carbazole derivatives:
- Antitumor Efficacy : In a study assessing the effects of N-substituted carbazoles on A549 lung carcinoma and C6 glioma cell lines, certain derivatives demonstrated IC50 values as low as 5.9 µg/mL . This indicates potent antitumor activity.
- Neuroprotective Mechanism : Research by Cortes et al. demonstrated that aminopropyl-carbazole derivatives could block MPTP-mediated cell death in dopaminergic neurons, indicating potential applications in Parkinson’s disease treatment .
- Acetylcholine Receptor Binding : A synthetic small molecule similar to our compound was shown to effectively block acetylcholine receptors, suggesting its potential role in managing cholinergic disorders .
Properties
IUPAC Name |
2-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-1,1-dioxo-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2O4S/c23-13-5-7-19-17(9-13)18-10-14(24)6-8-20(18)25(19)11-15(27)12-26-22(28)16-3-1-2-4-21(16)31(26,29)30/h1-10,15,27H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGIOKRDMIIZNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(CN3C4=C(C=C(C=C4)Cl)C5=C3C=CC(=C5)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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